7-Chloroquinazoline-4-acetic Acid
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Overview
Description
7-Chloroquinazoline-4-acetic acid is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a chlorine atom at the 7th position and an acetic acid group at the 4th position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloroquinazoline-4-acetic acid typically involves the following steps:
Amidation and Cyclization: The most common approach involves the amidation of 2-aminobenzoic acid derivatives, followed by cyclization.
Microwave-Assisted Reactions: Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve metal-catalyzed reactions. Transition metal catalysts, such as palladium and copper, are commonly used to facilitate the synthesis of quinazoline derivatives through C-H activation and cascade reactions .
Chemical Reactions Analysis
Types of Reactions
7-Chloroquinazoline-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert the compound into different quinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
7-Chloroquinazoline-4-acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-chloroquinazoline-4-acetic acid involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit enzymes such as dihydrofolate reductase and kinases, which play crucial roles in cellular processes . The compound’s structure allows it to bind to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinazolin-4-amine
- 4-Methyl-2-phenylquinazoline
- 2-Phenyl-4-styrylquinazoline
Uniqueness
7-Chloroquinazoline-4-acetic acid is unique due to the presence of the chlorine atom at the 7th position and the acetic acid group at the 4th position. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other quinazoline derivatives .
Properties
Molecular Formula |
C10H7ClN2O2 |
---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-(7-chloroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-1-2-7-8(3-6)12-5-13-9(7)4-10(14)15/h1-3,5H,4H2,(H,14,15) |
InChI Key |
DXYUHILEGAWDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2CC(=O)O |
Origin of Product |
United States |
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